N-(2-(1H-indol-3-yl)ethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide

Description

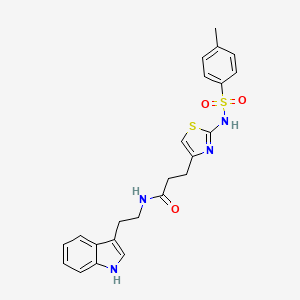

N-(2-(1H-Indol-3-yl)ethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is a synthetic organic compound featuring a hybrid structure combining indole, thiazole, and sulfonamide pharmacophores. The indole moiety (1H-indol-3-yl) is linked via an ethyl group to a propanamide chain, which branches into a thiazole ring substituted with a 4-methylphenylsulfonamido group.

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S2/c1-16-6-9-19(10-7-16)32(29,30)27-23-26-18(15-31-23)8-11-22(28)24-13-12-17-14-25-21-5-3-2-4-20(17)21/h2-7,9-10,14-15,25H,8,11-13H2,1H3,(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKWRHNMROIXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is a complex organic compound that combines structural elements from indole, thiazole, and sulfonamide moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives with indole and thiazole structures have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

A study reported that certain synthesized compounds exhibited low minimum inhibitory concentrations (MICs), indicating potent activity against rapidly dividing cells. Specifically, compounds with indole-thiazole linkages demonstrated preferential suppression of tumor cell growth compared to normal fibroblasts .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Analogues of this compound have shown activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). A related study indicated that certain indole derivatives displayed MIC values as low as 0.98 μg/mL against MRSA, suggesting a promising avenue for developing new antibacterial therapies .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cell proliferation and survival pathways. Molecular docking studies have suggested that these compounds can bind effectively to target proteins associated with tumor growth and bacterial resistance mechanisms .

Case Studies

- Anticancer Efficacy : In vitro studies involving A549 cells demonstrated that certain derivatives exhibited a significant reduction in cell viability at concentrations as low as 1 μM. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.

- Antimicrobial Resistance : A study on the efficacy of thiazole-based compounds against MRSA revealed that these compounds could disrupt biofilm formation, a critical factor in bacterial resistance. The study concluded that these compounds could serve as lead candidates for further development in treating resistant infections .

Data Table: Biological Activity Summary

| Activity | Cell Line/Organism | MIC (μg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 1 | Induction of apoptosis |

| Antimicrobial | MRSA | 0.98 | Disruption of biofilm formation |

| Antimicrobial | E. coli | 3.90 | Inhibition of bacterial growth |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , indicating a relatively large and complex structure. The presence of functional groups such as amides, sulfonamides, and thiazoles suggests potential interactions with biological targets. Its structure can be represented as follows:

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to the following properties:

- Anticancer Activity : Research indicates that indole derivatives exhibit significant anticancer properties. Compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : The thiazole ring is known for its antimicrobial activity. Studies have suggested that compounds containing thiazole and indole moieties can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .

Neuroscience

Indole derivatives have been linked to neuroprotective effects. The compound may influence neurotransmitter systems, potentially serving as a treatment for neurodegenerative diseases or mood disorders .

Synthetic Chemistry

The synthesis of this compound often involves complex reactions that highlight its versatility as a building block in organic synthesis. Methods include:

- Amide Bond Formation : Utilizing coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds between indole derivatives and other active pharmaceutical ingredients (APIs) .

- Electrophilic Substitution Reactions : The indole moiety can be modified through electrophilic substitutions, allowing for the introduction of various functional groups that enhance biological activity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the efficacy of similar indole-thiazole compounds against breast cancer cell lines. Results showed that these compounds significantly reduced cell viability at micromolar concentrations, suggesting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thiazole-containing compounds demonstrated that they could inhibit the growth of resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Case Study 3: Neuropharmacological Effects

Research investigating the neuropharmacological effects of indole derivatives indicated that they could modulate serotonin receptors, providing insights into their potential use in treating depression and anxiety disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Analog 1 : (S)-3-(1H-Indol-3-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-methylphenylsulfonamido)propanamide (ID: 2421117-98-6)

- Structural Similarities : Shares the indole core, thiazole ring, and 4-methylphenylsulfonamido group.

- Key Differences : The thiazole is substituted with a 4-methoxyphenyl group at position 2 instead of a hydrogen atom. The propanamide chain is directly linked to the thiazole’s 2-position.

Analog 2 : N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide

- Structural Similarities : Contains the indol-3-yl ethyl group and a thiazole ring.

- Key Differences : Replaces the sulfonamido-thiazolylpropanamide with an acetylated thiazole-4-carboxamide.

- Implications : The absence of the sulfonamide group may reduce binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase), but the acetyl group could improve metabolic stability. This compound has demonstrated algaecidal activity, suggesting environmental applications .

Analog 3 : N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

- Structural Similarities : Shares the indol-3-yl ethyl-propanamide backbone.

- Key Differences : Substitutes the sulfonamido-thiazole moiety with a 2-fluoro-biphenyl group.

- Implications : The biphenyl group introduces steric bulk and fluorination, which may enhance binding to aromatic-rich targets (e.g., GPCRs) but reduce solubility .

Analog 4 : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide

- Structural Similarities : Incorporates a sulfonamide-linked aromatic system (4-trifluoromethylphenyl) and an indole core.

- Key Differences : Uses a chloro-benzoylated indole with a methoxy substituent and an acetamide chain instead of propanamide.

Physicochemical and Pharmacological Comparisons

Key Observations :

- Sulfonamide vs. Carboxamide : The target compound’s sulfonamido group may confer stronger hydrogen-bonding interactions with biological targets compared to Analog 2’s carboxamide .

- Thiazole Substitution : Analog 1’s 4-methoxyphenyl-thiazole substitution could enhance π-π stacking in hydrophobic binding pockets, whereas the target’s simpler thiazole may prioritize solubility .

- Fluorinated Analogs : Analog 3’s fluorine atom and Analog 4’s trifluoromethyl group highlight trends in optimizing metabolic stability and target affinity through halogenation .

Key Challenges :

- Regioselectivity : Ensuring proper substitution on the thiazole ring (e.g., sulfonamido at position 2).

- Steric Hindrance : Bulky substituents (e.g., 4-methylphenyl) may slow reaction rates, requiring optimized catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.